![molecular formula C14H19ClO B13183246 ({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13183246.png)
({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene: is an organic compound that features a benzene ring substituted with a chloromethyl group and a 3-methylpent-4-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene typically involves the following steps:
Formation of the Chloromethyl Group: This can be achieved by reacting benzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions to form benzyl chloride.
Alkylation Reaction: The benzyl chloride is then reacted with 3-methylpent-4-en-1-ol in the presence of a base such as sodium hydride (NaH) to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene group, using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, under mild to moderate conditions.
Reduction: LiAlH₄, typically in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.
Major Products:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form novel compounds.
Biology:
- Potential applications in the development of bioactive molecules.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals.
- Potential applications in materials science for the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of ({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The alkene group can participate in addition reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Benzyl chloride: Similar in structure but lacks the 3-methylpent-4-en-1-yl group.
3-Methylpent-4-en-1-ol: Similar in structure but lacks the benzene ring and chloromethyl group.
Uniqueness:
- The combination of a benzene ring with both a chloromethyl group and a 3-methylpent-4-en-1-yl group makes ({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene unique.
- This unique structure provides distinct reactivity and potential applications that are not observed in simpler related compounds.
Properties
Molecular Formula |
C14H19ClO |
|---|---|
Molecular Weight |
238.75 g/mol |
IUPAC Name |
[3-(chloromethyl)-3-methylpent-4-enoxy]methylbenzene |
InChI |
InChI=1S/C14H19ClO/c1-3-14(2,12-15)9-10-16-11-13-7-5-4-6-8-13/h3-8H,1,9-12H2,2H3 |
InChI Key |
CGNBJHSNYKDTSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOCC1=CC=CC=C1)(CCl)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13183163.png)

![1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine](/img/structure/B13183173.png)
![{6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13183181.png)
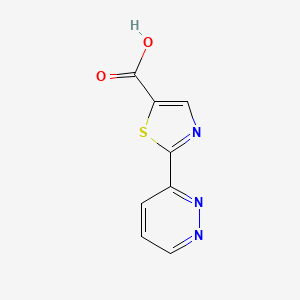

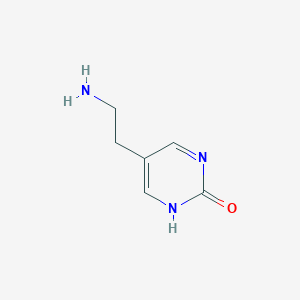
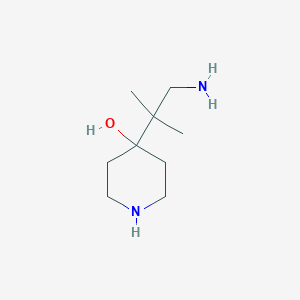

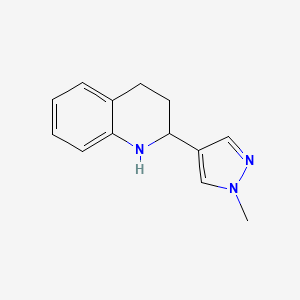
![Octahydro-2H-furo[3,2-c]azepine](/img/structure/B13183227.png)
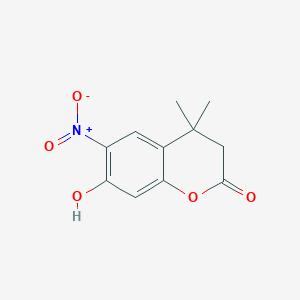
![3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one](/img/structure/B13183240.png)
![1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13183253.png)
